Agar

Catalog No.
S814630
CAS No.
9002-18-0
M.F
N/A
M. Wt
336.337
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agar

CAS Number

9002-18-0

Product Name

Agar

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol

Molecular Formula

N/A

Molecular Weight

336.337

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N

SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O

Synonyms

Agar-agar (8CI); AX 100; AX 200; AX 200F; AX 30; Agar 150C; Agar Agar Flake; Agargel; Agaron gel; Agaropectin, mixt. with agarose; Agarose, mixt. with agaropectin; Bacto-agar; Bengal gelatin; Bengal isinglass; CS 110; CS-16A; Ceylon isinglass; Chines
  • Gelling ability: Agar forms a solid matrix when dissolved in water and cooled. This allows for the isolation, cultivation, and identification of microorganisms on agar plates .
  • Transparency: Agar allows researchers to visually observe the growth and morphology of microorganisms on the plate .
  • Nutrient absorption: Agar itself doesn't provide nutrients for growth, but it allows researchers to incorporate various nutrients and selective agents into the medium, creating a customized environment for specific microorganisms .

These properties have made agar an essential tool in various research applications:

  • Isolation and identification of bacteria and fungi: By streaking a sample containing mixed microbial populations onto an agar plate, individual colonies of each microorganism can be isolated. These colonies can then be further studied to identify the specific species .
  • Antimicrobial testing: Agar plates are used to assess the effectiveness of antibiotics and other antimicrobial agents against specific microorganisms. The size and presence of an inhibition zone around the antimicrobial agent indicate its effectiveness .
  • Serological assays: Agarose, a purified component of agar, is used in various serological assays, such as agglutination tests and immunodiffusion assays, to detect the presence of specific antibodies or antigens in a sample .

Beyond Microbiology: Diverse Applications of Agar in Research

The versatility of agar extends beyond microbiology. Its unique properties have found applications in other scientific disciplines:

  • Plant tissue culture: Agar provides a solid support and allows for the controlled absorption of nutrients for the growth and development of plant tissues in sterile conditions .
  • Protein and DNA analysis: Agarose gels are used in various techniques like electrophoresis to separate and analyze proteins and DNA molecules based on their size and charge .
  • Histopathology: Agar is used to embed tissue samples for histological analysis, allowing for their proper orientation and sectioning .

Agar, also known as agar-agar, is a hydrophilic colloidal polysaccharide complex derived from the cell walls of certain red algae, primarily from the genera Gelidium and Gracilaria. It consists mainly of two components: agarose, a linear polysaccharide, and agaropectin, a heterogeneous mixture of smaller molecules. Agarose typically makes up about 70% of the mixture, while agaropectin comprises around 30% . Agar is characterized by its ability to form gels at relatively low concentrations and exhibits unique thermal properties, such as hysteresis, where it solidifies below 32–42 °C and melts above 85 °C .

In microbiology, agar is used to create a solid growth medium for bacteria and other microorganisms. The gel provides a stable surface for cell growth while allowing for the diffusion of nutrients and oxygen. Agarose, the key component, doesn't participate in metabolic processes and doesn't harm the microorganisms [].

Agar is insoluble in cold water but dissolves readily in boiling water. Upon cooling, it forms a stable gel that does not melt again below approximately 85 °C . When agar interacts with acids or alcohols, it can undergo esterification reactions, forming esters and releasing water. Additionally, oxidizing agents can convert agar into aldehydes or ketones . The polysaccharide structure allows agar to exhibit weak acid and weak base behavior, contributing to its versatility in various applications.

Agar is notable for its lack of susceptibility to microbial degradation, making it an ideal medium for cultivating bacteria and fungi in laboratory settings. Its gelling properties help inhibit the liquefaction caused by microbial enzymes . Furthermore, agar has been used as a laxative and appetite suppressant due to its high dietary fiber content, which can aid in digestive health .

Agar is extracted through a process that involves boiling the red algae to release the polysaccharides. The resulting solution is then filtered and cooled to form a gel. This gel can be further processed into various forms such as powdered agar or flakes. The extraction process may vary depending on the species of algae used and can include freeze-drying techniques to enhance stability and shelf-life .

Agar has a wide range of applications across different industries:

  • Food Industry: Used as a gelling agent in desserts, jellies, puddings, and as a thickener in soups.
  • Microbiology: Serves as a solid substrate for growing microbial cultures.
  • Pharmaceuticals: Acts as a carrier for drugs and vitamins.
  • Cosmetics: Utilized in creams and gels for its stabilizing properties.
  • Dietary Supplements: Employed as a bulking agent due to its high fiber content .

Research has shown that agar interacts favorably with various substances. For example, it can enhance the stability of emulsions and suspensions in food products and pharmaceuticals. Its ability to form gels makes it an excellent medium for controlled release formulations in drug delivery systems. Studies also indicate that agar can inhibit the growth of certain microorganisms when used in culture media .

Several compounds share similarities with agar but differ in their chemical structure and properties:

CompoundSourceGelling PropertiesUnique Features
CarrageenanRed seaweedForms gels at lower temperaturesContains sulfated galactans; varies in viscosity
GelatinAnimal collagenMelts at body temperatureDerived from animal sources; less stable than agar
PectinFruitsForms gels with sugarPrimarily used in jams and jellies; requires sugar for gelling
AlginateBrown seaweedForms gels in presence of calcium ionsUsed primarily in food applications; forms soft gels

Agar stands out due to its high gel strength at low concentrations, low viscosity when dissolved, and unique thermal properties that allow it to remain stable under various conditions .

Polysaccharide Complexity: Agarose and Agaropectin

Agar represents a complex polysaccharide mixture extracted from the cell walls of red algae, primarily from species belonging to the genera Gelidium and Gracilaria [1] [2]. The polysaccharide exhibits a distinctive dual-component architecture consisting of two main fractions: agarose and agaropectin [1] [4]. This compositional complexity distinguishes agar from simpler polysaccharides and underlies its unique physicochemical properties.

Agarose constitutes the predominant component, typically representing 60-70% of the total agar composition [4]. This linear polysaccharide possesses a molecular weight of approximately 120 kilodaltons and serves as the primary gelling agent responsible for agar's characteristic gel-forming capabilities [9] [4]. The agarose fraction demonstrates minimal sulfation and represents the commercially valuable component that is purified for industrial applications [4].

In contrast, agaropectin comprises the remaining 30-40% of agar and represents a heterogeneous mixture of smaller sulfated molecules [1] [4]. This fraction exhibits extensive sulfation patterns and contains significant quantities of organosulfates, D-glucuronic acid, and pyruvic acid residues [4]. The agaropectin component lacks gelling properties and is typically discarded during commercial agar processing, as food-grade agar consists essentially of purified agarose [4].

The molecular weight characteristics of these components differ substantially, with commercial agar samples exhibiting molecular weights ranging from 106,400 to 243,500 daltons and polydispersity indices between 1.283 and 6.600 [20]. The agarose fraction maintains relatively uniform chain lengths, while agaropectin demonstrates greater molecular heterogeneity [20].

ComponentPercentage in AgarMolecular Weight (kDa)Sulfate ContentGelling PropertiesCommercial Value
Agarose60-70%~120Low/NoneMain gelling componentHigh (purified for use)
Agaropectin30-40%Variable (lower than agarose)High (sulfated galactan)Non-gellingDiscarded in processing

Monomeric Units: α-(1→3)-L-galactose and β-(1→4)-D-galactopyranose

The fundamental structural architecture of agar polysaccharides centers on a repeating disaccharide unit known as agarobiose [5] [9]. This basic structural element consists of alternating galactose residues linked through specific glycosidic bonds that create the characteristic backbone structure [2] [9].

The first monomeric component involves β-D-galactopyranose residues connected through α-(1→3) glycosidic linkages [2] [9]. These D-galactose units maintain the standard ⁴C₁ chair conformation and provide structural continuity along the polysaccharide chain [12]. The β-configuration of these residues contributes to the overall spatial arrangement of the polymer backbone [9].

The second monomeric unit comprises 3,6-anhydro-α-L-galactopyranose residues linked through β-(1→4) glycosidic bonds [9] [10]. This unique sugar unit contains an intramolecular anhydro bridge spanning the 3 and 6 positions of the L-galactose residue [10] [13]. The presence of this anhydro bridge induces a conformational change from the typical ⁴C₁ chair conformation to the ¹C₄ conformation, significantly altering the three-dimensional structure of the polysaccharide [17].

Each agarose chain contains approximately 800 galactose molecules arranged in this alternating pattern [9]. The precise alternation of these monomeric units creates a linear polymer structure that serves as the foundation for agar's unique physical properties [12]. The regularity of this alternating sequence directly influences the degree of helical structure formation and ultimately affects gel strength [12].

Sugar UnitLinkage TypeConfigurationAnhydro BridgeChair ConformationRole in Structure
β-D-galactopyranose1→3 linkageβ-configurationNone⁴C₁Backbone component
3,6-anhydro-α-L-galactopyranose1→4 linkageα-configuration3,6-anhydro bridge present¹C₄ (due to anhydro bridge)Backbone component with helical contribution

Structural Modifications: Sulfation, Pyruvate, and Methoxyl Groups

The agar polysaccharide backbone undergoes various structural modifications that significantly influence its physicochemical properties and biological functions [3] [8]. These modifications represent post-biosynthetic alterations that create structural diversity among different agar samples and contribute to species-specific variations in gel characteristics.

Sulfation represents the most prevalent and impactful modification observed in agar polysaccharides [8] [12]. Sulfate ester groups attach to various positions on the galactose residues, including the C-2, C-4, and C-6 positions [8] [14]. The sulfate content varies considerably among different agar sources, with typical ranges from 0.89 to 1.17 sulfate groups per disaccharide unit [14]. These sulfate modifications profoundly affect gel formation properties by increasing the hydrophilic nature of the polymer and disrupting intermolecular hydrogen bonding networks [12]. Higher sulfate content correlates with reduced gel strength and increased solubility in aqueous solutions [8].

Pyruvate modifications occur as cyclic ketal linkages, typically forming 4,6-O-[(R)-1-carboxyethylidene] acetal bridges with D-galactose residues [6] [19]. These pyruvate ketal groups appear at frequencies of approximately one per 11-20 sugar residues, depending on the algal source [23]. The pyruvate modifications introduce negative charges to the polysaccharide chain and contribute to the anionic character of the cell envelope in red algae [6]. Research indicates that pyruvate residues may occur in regions distinct from highly sulfated areas of the molecule, suggesting a structural compartmentalization within the polysaccharide chain [23].

Methoxyl group modifications represent less frequent but structurally significant alterations to the agar backbone [3] [16]. These modifications typically involve 6-O-methylated-D-galactopyranose and 2-O-methylated-L-galactopyranose units [3]. The methylation patterns vary among different species, with Gracilaria species showing characteristic 6-O-methylation of β-D-galactopyranose residues and 2-O-methylation of 3,6-anhydro-α-L-galactopyranose units [3].

Modification TypePositionFrequencyEffect on PropertiesChemical Nature
SulfationC-2, C-4, C-6 of galactose unitsVariable (0.89-1.17 per unit)Reduces gel strength, increases solubilityEster sulfate groups
Pyruvate Ketal4,6-O-linked to D-galactose1 per ~11-20 sugar residuesAffects gel properties, provides anionic characterCyclic acetal/ketal bridging
Methoxyl Groups6-O-methyl on D-galactopyranose, 2-O-methyl on L-galactopyranoseMinor amountsMinor structural modificationEther linkages

3,6-Anhydro Bridging and Its Impact on Gelation

The 3,6-anhydro bridge represents a critical structural feature that fundamentally determines the gelation properties of agar polysaccharides [13] [17]. This unique intramolecular cyclization involves the formation of an ether bridge between the hydroxyl groups at the 3 and 6 positions of L-galactose residues, creating a five-membered ring structure within the sugar unit [13].

The formation of 3,6-anhydro bridges occurs through an enzymatic cyclization process catalyzed by galactose-6-sulfurylase enzymes [17]. This reaction involves the elimination of sulfate ester groups from L-galactose-6-sulfate precursors, resulting in the spontaneous formation of the anhydro bridge through nucleophilic substitution [17]. The enzymatic mechanism represents the final step in agar biosynthesis and occurs within the cell wall matrix of red algae [17].

The presence of 3,6-anhydro bridges induces profound conformational changes in the polysaccharide structure [17] [18]. The cyclization forces the affected L-galactose residues to adopt a ¹C₄ chair conformation instead of the typical ⁴C₁ conformation, creating a significant alteration in the spatial arrangement of the polymer chain [17]. This conformational change enables the formation of helical structures that aggregate into supercoiled arrangements with radii of 20-30 nanometers [9].

The 3,6-anhydro bridge content directly correlates with gel strength and serves as an indicator of structural regularity in agar polysaccharides [12]. Higher concentrations of anhydro bridges promote more extensive intermolecular hydrogen bonding and enhance the formation of three-dimensional gel networks [18]. The gelation mechanism involves both intramolecular hydrogen bonding between the hemiacetal oxygen of the anhydro-galactose unit and the OH-4 group of adjacent D-galactose residues, and intermolecular hydrogen bonding between OH-2 groups and 3,6-ring oxygen atoms of different polymer chains [18].

The three-dimensional gel structure results from the formation of helical fibers that aggregate into a network of channels with diameters ranging from 50 to over 200 nanometers, depending on agar concentration [9] [10]. This network creates a stable gel matrix through tetrahedral hydrogen bonding patterns similar to ice-like structures, involving both polymer-water and water-water interactions [18]. The strength of these gels increases with the formation of multi-stranded hydrogen bonding arrangements, where multiple agarose chains associate in parallel configurations [18].

XLogP3

-2.2

Use Classification

Food additives
THICKENER; -> JECFA Functional Classes
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

HARVESTING, EXTRACTION, & PROCESSING OF VARIOUS RED-PURPLE SPECIES OF ALGAE OF THE CLASS RHODOPHYCEAE
The agar can be extracted from the seaweed with hot water, followed by freezing and thawing for purification. Commercial extraction procedures involve washing, chemical extraction, filtration, gelation, freezing, bleaching, washing, drying, and milling.

General Manufacturing Information

Agar: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Structure believed to be a complex range of polysaccharide chains having alternating alpha-(1,3) and beta-(1,4) linkages and varying in total charge content; three extremes of structure noted, namely neutral agarose, pyruvated agarose having little sulfation, and sulfated galactan...
SINCE AGAR IS COMPOSED OF AT LEAST TWO POLYMERIC ELECTROLYTES, THE PHOSPHATES SHOULD BE USEFUL IN IMPROVING ITS GELLING CHARACTERISTICS. ...DEMONSTRATED THAT THE GELLING STRENGTH OF THE AGAR GEL WAS SIGNIFICANTLY INCREASED BY...ADDITION OF 0.12-0.3% DSP.
AGAR WAS ALSO THE FIRST SEAWEED KNOWN TO BE EXTRACTED, PURIFIED, AND DRIED WHEN THE PROCESS WAS ACCIDENTALLY DISCOVERED BY A JAPANESE INNKEEPER ABOUT 1658. IT WAS INTRODUCED TO EUROPE AND THE UNITED STATES FROM CHINA IN THE NINETEENTH CENTURY...
CHEMICALLY, AGAR IS BELIEVED TO BE COMPOSED OF 3,6-ANHYDRO-L-GALACTOSE AND D-GALACTOPYRANOSE RESIDUES IN VARYING PROPORTIONS. THE TERM AGAR...HAS BEEN USED TO DESIGNATE BOTH THE DRIED EXTRACT AND THE SEAWEED SOURCE, BUT IT HAS BEEN PROPOSED THAT..."AGAROPHYTE" BE USED FOR THE WEED.
For more General Manufacturing Information (Complete) data for AGAR-AGAR (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 945.57. Agar in Meat. Qualitative Test.

Dates

Modify: 2023-08-15

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